molecular formula C15H17NO4 B1379924 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid CAS No. 1693566-96-9

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid

Cat. No. B1379924
CAS RN: 1693566-96-9
M. Wt: 275.3 g/mol
InChI Key: UIBOHPVBVXDKTP-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid (2-BCAH) is a novel carboxylic acid derivative of the amino acid L-valine. It has been studied for its potential applications in the synthesis of pharmaceuticals, cosmetics, and other chemicals.

Scientific Research Applications

Synthesis and Derivative Development

Research has focused on synthesizing novel compounds and derivatives for various applications, including peptide modification and enzyme inhibition. For instance, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from related compounds demonstrates the utility in producing non-proteinogenic amino acids with potential biochemical applications (Adamczyk & Reddy, 2001). Similarly, derivatives have been synthesized as precursors to amides and peptides of methotrexate, highlighting the role in the synthesis of compounds with potential inhibitory effects on folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).

Biochemical and Pharmacological Studies

Compounds derived from or related to "2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid" have been evaluated for their biochemical and pharmacological properties. For example, a study developed an efficient synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes, demonstrating the compound's applicability in biochemical research and drug development (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).

Peptide Modification and Solid-Phase Peptide Synthesis

The compound and its analogs have been used in the modification of peptides and solid-phase peptide synthesis (SPPS), showcasing their versatility in creating novel peptide structures with potential therapeutic applications. For example, the synthesis of C-alkylated peptides containing aminomalonate and (amino)(cyano)acetate residues indicates the adaptability of these compounds in peptide backbone modification, potentially leading to the development of new therapeutic peptides (Matt & Seebach, 1998).

Novel Compound Development

Research into "2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid" and its derivatives extends into the development of novel compounds for various scientific applications, including enzyme-linked immuno-sorbent assay (ELISA) methods for detecting pesticide residues, indicating the compound's utility in environmental and analytical chemistry (Yang, Wang, Jiang, Sun, Pan, Lei, Wu, Shen, Xiao, & Xu, 2008).

properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBOHPVBVXDKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid

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